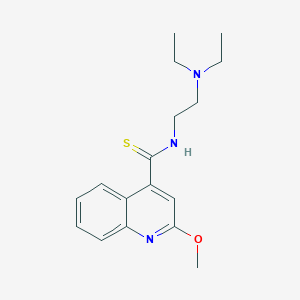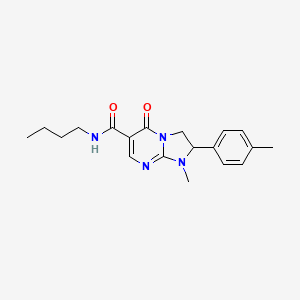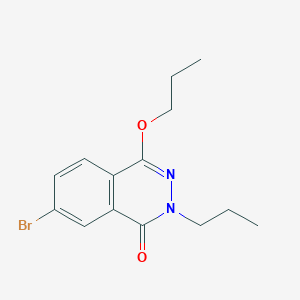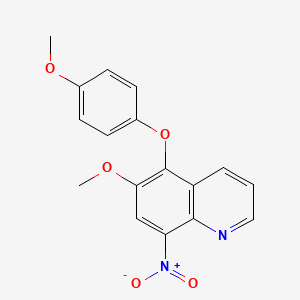![molecular formula C12H22BN3O6 B12897464 N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide CAS No. 915283-88-4](/img/structure/B12897464.png)
N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid moiety, making it a valuable candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups into the molecule .
科学的研究の応用
Chemistry
In chemistry, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active sites of proteases, making it a useful tool for studying enzyme function and inhibition .
Medicine
In medicine, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is investigated for its potential therapeutic applications. Its ability to inhibit proteases makes it a candidate for the development of drugs targeting diseases involving protease activity, such as cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique reactivity and stability make it suitable for applications in polymer synthesis and catalysis .
作用機序
The mechanism of action of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound binds to the active site and prevents substrate access .
類似化合物との比較
Similar Compounds
Bortezomib: A well-known proteasome inhibitor used in cancer therapy.
Ixazomib: Another proteasome inhibitor with similar applications in medicine.
Tavaborole: A boronic acid-based antifungal agent.
Uniqueness
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structural features, which allow for versatile reactivity and applications. Its combination of a boronic acid group with a pyrrolidine ring and acetamido-hydroxybutanamido moieties provides a distinct set of chemical and biological properties .
特性
CAS番号 |
915283-88-4 |
|---|---|
分子式 |
C12H22BN3O6 |
分子量 |
315.13 g/mol |
IUPAC名 |
[1-[2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(17)11(15-8(2)18)12(20)14-6-10(19)16-5-3-4-9(16)13(21)22/h7,9,11,17,21-22H,3-6H2,1-2H3,(H,14,20)(H,15,18)/t7-,9?,11+/m1/s1 |
InChIキー |
JEYUNIOTAPWACH-DLSRMIIKSA-N |
異性体SMILES |
B(C1CCCN1C(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)C)(O)O |
正規SMILES |
B(C1CCCN1C(=O)CNC(=O)C(C(C)O)NC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)
![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12897396.png)
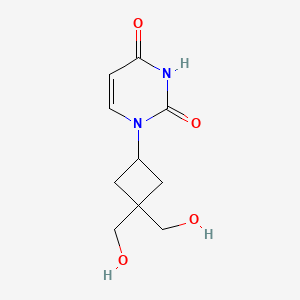
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
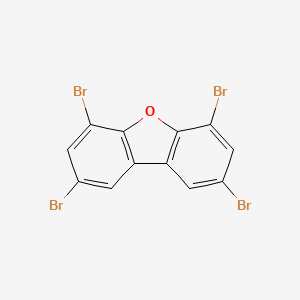
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)

![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
